molecular formula C9H6ClNO2S B1672709 3-Chlorobenzothiophene-2-Carbohydroxamic Acid CAS No. 383892-69-1

3-Chlorobenzothiophene-2-Carbohydroxamic Acid

Cat. No.: B1672709
CAS No.: 383892-69-1
M. Wt: 227.67 g/mol
InChI Key: HRXULFWGEYSULN-UHFFFAOYSA-N
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Description

J1075 is an inhibitor of histone deacetylase 8 (HDAC8).

Properties

CAS No.

383892-69-1

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

3-chloro-N-hydroxy-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C9H6ClNO2S/c10-7-5-3-1-2-4-6(5)14-8(7)9(12)11-13/h1-4,13H,(H,11,12)

InChI Key

HRXULFWGEYSULN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NO)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NO)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

J1075;  J-1075;  J 1075; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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